molecular formula C10H13NO2 B3038095 2-(3-Aminophenyl)-2-methylpropanoic acid CAS No. 739328-61-1

2-(3-Aminophenyl)-2-methylpropanoic acid

Cat. No. B3038095
CAS RN: 739328-61-1
M. Wt: 179.22 g/mol
InChI Key: AQMIHACOZPBRBJ-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminophenyl)-2-methylpropanoic acid” is a type of organic compound. It is also known as “3-(3-aminophenyl)-2-methylacrylic acid” with a linear formula of C10H11NO2 . The compound has a molecular weight of 177.205 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(3-aminophenyl)-benzothiazole analogs were prepared based on the derivatization of a hit compound . Another study reported the synthesis of a new Schiff base ligand (E)-2-(((3 aminophenyl)imino)methyl)phenol (HL) by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

Boronic acids, which could be related to the compound , are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .


Physical And Chemical Properties Analysis

The compound “2-(3-Aminophenyl)-2-methylpropanoic acid” has a linear formula of C10H11NO2 and a molecular weight of 177.205 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Therapeutic Potential and Chemical Applications

  • 2-(3-Aminophenyl)-2-methylpropanoic acid serves as a scaffold for the development of new chemical entities with potential therapeutic applications, particularly in conditions associated with oxidative stress. Its phenylpropanoid framework is considered valuable in drug discovery programs, highlighting the compound's significance in medicinal chemistry and pharmaceutical research (Silva, Oliveira, & Borges, 2014).

Biochemical and Pharmacological Effects

  • The compound's derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radicals scavenging effects. This suggests its broad applicability in addressing various health conditions and diseases (Naveed et al., 2018).

Flavor and Food Science

  • In the context of food science, branched aldehydes related to 2-(3-Aminophenyl)-2-methylpropanoic acid are significant for their role in flavor formation in both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these compounds is essential for controlling their levels in food, which can impact taste and quality (Smit, Engels, & Smit, 2009).

Environmental and Toxicological Studies

  • The environmental persistence and toxicological impacts of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied, indicating a need for understanding the ecological and health-related effects of chemical compounds widely used in agriculture and urban pest control (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

2-(3-aminophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMIHACOZPBRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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